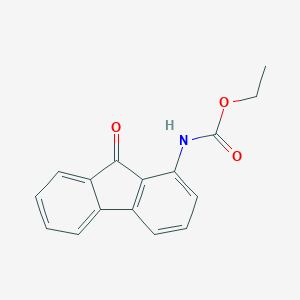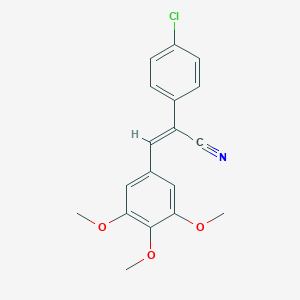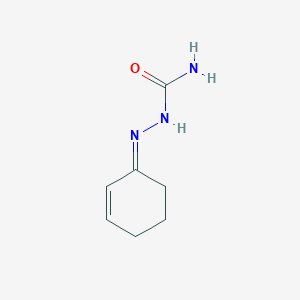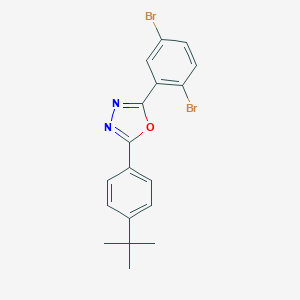![molecular formula C8H13Cl3N2O4 B296041 N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)
N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine, also known as TCO-ornithine, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of ornithine, which is an amino acid that plays an important role in various biological processes. TCO-ornithine has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively investigated.
Wirkmechanismus
The mechanism of action of N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithinee involves the inhibition of ornithine decarboxylase (ODC), which is an enzyme that catalyzes the conversion of ornithine into putrescine. Putrescine is a polyamine that is involved in various biological processes, including cell growth and differentiation. By inhibiting ODC, N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithinee can reduce the levels of putrescine in cells, which can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithinee has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the reduction of inflammation. This compound has also been shown to have potential neuroprotective properties, as it can reduce the levels of oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithinee in lab experiments is its specificity for ODC inhibition, which can allow for the study of the role of polyamines in various biological processes. However, N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithinee has some limitations, including its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithinee, including the development of new derivatives with improved solubility and specificity for ODC inhibition. Other areas of research include the investigation of the potential applications of N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithinee in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the study of the mechanisms underlying the neuroprotective properties of N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithinee could lead to the development of new therapies for neurodegenerative disorders.
Synthesemethoden
N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithinee can be synthesized using different methods, including the reaction of ornithine with 2,2,2-trichloroethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithinee and triethylammonium chloride. Other methods involve the use of different reagents and solvents, such as 2,2,2-trichloroethanol and pyridine.
Wissenschaftliche Forschungsanwendungen
N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithinee has been used in various scientific research applications, including the development of new drugs and therapies. This compound has been shown to have potential anticancer properties, as it can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithinee has also been studied for its potential applications in the treatment of parasitic infections, such as malaria and trypanosomiasis.
Eigenschaften
Molekularformel |
C8H13Cl3N2O4 |
|---|---|
Molekulargewicht |
307.6 g/mol |
IUPAC-Name |
2-amino-5-(2,2,2-trichloroethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C8H13Cl3N2O4/c9-8(10,11)4-17-7(16)13-3-1-2-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15) |
InChI-Schlüssel |
DQPWALZYJILVJP-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)N)CNC(=O)OCC(Cl)(Cl)Cl |
Kanonische SMILES |
C(CC(C(=O)O)N)CNC(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)


![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)



![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)

![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)
![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)

